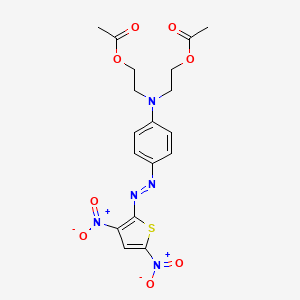

C.I. Disperse blue 284

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42783-06-2 |

|---|---|

Molecular Formula |

C18H19N5O8S |

Molecular Weight |

465.4 g/mol |

IUPAC Name |

2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |

InChI |

InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |

InChI Key |

YPNBSXJSFUWYMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Disperse Blue 284 chemical structure and properties

An In-Depth Technical Guide to C.I. Disperse Blue 284

Introduction

This compound is a synthetic dye classified as a single azo dye.[1] It is primarily utilized in the textile industry for dyeing and printing polyester fabrics and their blends, yielding a brilliant blue color with good dyeing fastness.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, manufacturing process, and available safety information for this compound, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound is identified by the CAS Registry Number 71872-43-0.[1] While there are some inconsistencies in reported molecular formulas in various databases, the most frequently cited and credible molecular formula is C₁₇H₁₉N₅O₆S, corresponding to a molecular weight of 421.43 g/mol .[1][4]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| C.I. Name | Disperse Blue 284 |

| CAS Number | 71872-43-0 |

| Molecular Formula | C₁₇H₁₉N₅O₆S[1][4] |

| Molecular Weight | 421.43 g/mol [1][4] |

| Synonyms | Disperse Blue CR, Dispersol Blue R-PC, Terasil Blue W 2RS[3] |

Note: A definitive, publicly available chemical structure diagram for this compound with the molecular formula C₁₇H₁₉N₅O₆S could not be located in the searched resources.

Table 2: Physical and Chemical Properties of this compound

| Property | Value/Description |

| Appearance | Blue grain or dark blue powder.[2][5] |

| Solubility | Insoluble in water; Soluble in organic solvents such as acetone and ethanol.[5] |

| Melting Point | Data not available. |

| Boiling Point | Data not available. |

| Absorption Maximum (λmax) | Data not available. |

Synthesis and Manufacturing

The synthesis of this compound involves a two-step process common for azo dyes: diazotization followed by a coupling reaction.[1][3]

Experimental Protocol: General Synthesis of this compound

-

Diazotization: The initial step is the diazotization of 2-amino-5-nitrothiazole. This is typically achieved by treating the aromatic amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Coupling Reaction: The resulting diazonium salt is then coupled with N,N-di(2-acetoxyethyl)benzeneamine (also known as N,N-diacetoxyethyl aniline).[1][3] This reaction forms the final azo dye.

-

Work-up: The product is then isolated through filtration, followed by grinding and drying to obtain the finished this compound dye.[3]

Caption: Synthesis workflow for this compound.

Applications

The primary application of this compound is in the dyeing and printing of polyester and its blended fabrics.[2][3] It is known for producing a bright blue shade with good overall fastness properties.[1][2]

Table 3: Fastness Properties of this compound

| Fastness Test | Rating (ISO Standards) |

| Ironing Fastness (Fading) | 4-5 |

| Light Fastness | 3-4 |

| Perspiration Fastness (Fading) | 4-5 |

| Perspiration Fastness (Stain) | 4-5 |

| Washing Fastness (Fading) | 4-5 |

| Washing Fastness (Stain) | 3-4 |

Note: Fastness ratings are typically on a scale of 1 to 5, with 5 being the best.

Toxicology and Environmental Fate

Detailed toxicological and ecotoxicological data for this compound are limited in publicly available safety data sheets, with many categories listed as "no data available".[6]

-

Toxicity to fish: No data available.[6]

-

Persistence and degradability: No data available.[6]

-

Bioaccumulative potential: No data available.[6]

-

Mobility in soil: No data available.[6]

It is important to note that disperse dyes as a class can pose environmental and health risks. Some disperse dyes have been shown to be allergens and may have mutagenic or carcinogenic properties.[7] Therefore, appropriate personal protective equipment should be used when handling this compound.

Signaling Pathways and Biological Interactions

There is no information available in the searched results regarding any signaling pathways or specific biological interactions for this compound. As a disperse dye for textiles, it is not designed for biological or pharmaceutical applications, and thus, such studies are not expected.

Caption: Logical relationships of this compound.

References

spectral characteristics of C.I. Disperse Blue 284 in various solvents

Disclaimer: An extensive search of scientific literature and chemical databases did not yield specific quantitative data regarding the spectral characteristics (e.g., absorption maxima, molar absorptivity, and emission spectra) of C.I. Disperse Blue 284 in various solvents. This guide, therefore, provides a comprehensive overview of the dye's general properties and a detailed, generalized experimental protocol that researchers can employ to determine these spectral characteristics.

Introduction to this compound

This compound is a single azo dye known for its bright blue color.[1][2] It is primarily used in the textile industry for dyeing and printing on polyester fabrics.[1][2] Like other disperse dyes, it has low solubility in water and is typically applied from a fine aqueous dispersion. Its solubility in organic solvents like acetone and ethanol is higher, making these suitable for spectroscopic analysis.[3]

Chemical Properties of this compound:

| Property | Value |

| C.I. Name | Disperse Blue 284 |

| CAS Number | 71872-43-0 |

| Molecular Formula | C₁₇H₁₉N₅O₆S |

| Molecular Weight | 421.43 g/mol |

| Chemical Class | Single Azo Dye |

Theoretical Framework: Solvatochromism

The spectral properties of dyes, including this compound, are often influenced by the polarity of the solvent in which they are dissolved. This phenomenon is known as solvatochromism . It results from differential solvation of the ground and excited electronic states of the dye molecule. The interaction between the dye and solvent molecules can lead to a shift in the absorption and emission maxima.

A shift to a longer wavelength (red shift) is termed bathochromism , while a shift to a shorter wavelength (blue shift) is called hypsochromism . Studying the solvatochromism of a dye provides insights into its electronic structure and the nature of solute-solvent interactions.

Caption: Conceptual diagram of solvatochromism.

Experimental Protocols for Spectral Characterization

The following protocols outline the steps to determine the absorption and emission spectral characteristics of this compound in various solvents.

Materials and Equipment

-

This compound

-

Spectroscopic grade solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), chloroform, cyclohexane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Visible spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetone or DMSO) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution using the desired solvents to obtain concentrations suitable for spectroscopic measurements (typically in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M).

Measurement of Absorption Spectra

-

Turn on the UV-Visible spectrophotometer and allow it to warm up.

-

Set the desired wavelength range (e.g., 300-800 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the dye solution and then fill it with the same solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for the dye in each of the selected solvents.

Determination of Molar Absorptivity (ε)

-

Using the absorbance value at λmax from the absorption spectrum and the known concentration (c) of the dye solution, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

-

Calculate ε for this compound in each solvent.

Measurement of Emission Spectra

-

Turn on the fluorometer and allow it to warm up.

-

Set the excitation wavelength to the λmax value obtained from the absorption spectrum for the dye in a specific solvent.

-

Fill a quartz cuvette with the dye solution.

-

Place the cuvette in the fluorometer and record the emission spectrum over a suitable wavelength range (typically starting from the excitation wavelength to longer wavelengths).

-

Identify the wavelength of maximum emission (λem).

-

Repeat the measurement for the dye in each of the selected solvents.

Data Presentation (Hypothetical)

Upon performing the experiments described above, the quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Absorption Characteristics of this compound in Various Solvents

| Solvent | Dielectric Constant | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Cyclohexane | 2.02 | - | - |

| Chloroform | 4.81 | - | - |

| Acetone | 20.7 | - | - |

| Ethanol | 24.5 | - | - |

| Methanol | 32.7 | - | - |

| DMSO | 46.7 | - | - |

Table 2: Hypothetical Emission Characteristics of this compound in Various Solvents

| Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) |

| Cyclohexane | - | - | - |

| Chloroform | - | - | - |

| Acetone | - | - | - |

| Ethanol | - | - | - |

| Methanol | - | - | - |

| DMSO | - | - | - |

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a disperse dye.

Caption: General experimental workflow for spectral analysis.

References

Navigating the Challenges of Photostability: A Technical Guide to the UV Degradation of C.I. Disperse Blue 284

For Immediate Release

This technical guide provides an in-depth analysis of the photostability and degradation of C.I. Disperse Blue 284 under ultraviolet (UV) irradiation. Designed for researchers, scientists, and professionals in drug development, this document outlines key experimental protocols, presents a framework for quantitative data analysis, and visualizes the fundamental processes involved in the photodegradation of this single azo disperse dye.

Introduction to this compound

This compound is a single azo dye with the molecular formula C₁₇H₁₉N₅O₆S and a molecular weight of 421.43 g/mol [1]. Its CAS Registry Number is 71872-43-0[1]. As a disperse dye, it is characterized by its low water solubility and its application in dyeing synthetic fibers such as polyester[2][3]. The photostability of such dyes is a critical parameter, influencing the lifespan and performance of the materials they color. Understanding the mechanisms of their degradation under UV light is crucial for developing more robust and long-lasting products.

Experimental Protocols for Photodegradation Studies

A standardized approach is essential for evaluating the photostability of disperse dyes. The following protocols are representative of the methodologies employed in such studies.

Sample Preparation

A stock solution of this compound is prepared by dissolving a known mass of the dye in a suitable organic solvent, such as acetone or ethanol, due to its insolubility in water[2]. This stock solution is then used to prepare aqueous dispersions at the desired concentration for the degradation experiments. The dispersion is typically achieved by adding the stock solution to deionized water under vigorous stirring.

UV Irradiation Experimental Setup

The photodegradation experiments are conducted in a photoreactor equipped with a UV lamp. A common setup includes a cylindrical steel reactor with a quartz sleeve to house the UV lamp, ensuring maximum light penetration into the dye solution[4]. The temperature of the solution is maintained using a water cooling system[4]. The solution is continuously stirred to ensure homogeneity[4]. Aliquots of the dye solution are withdrawn at specific time intervals for analysis.

Analytical Methods

The concentration of the dye during the degradation process is monitored using UV-Visible spectrophotometry. The absorbance of the solution is measured at the dye's maximum absorption wavelength (λmax). The degradation of the dye can also be monitored by High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the parent dye and its degradation products.

Quantitative Data on Photodegradation

The efficiency of photodegradation is quantified by calculating the percentage of dye degraded over time. The kinetics of the degradation process are also determined to understand the reaction rate.

Degradation Efficiency

The percentage of degradation is calculated using the following formula:

Degradation (%) = [(C₀ - Cₜ) / C₀] x 100

Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time 't'.

Kinetic Analysis

The photodegradation of many dyes follows pseudo-first-order kinetics[5][6]. The rate constant (k) can be determined from the slope of the linear plot of ln(C₀/Cₜ) versus irradiation time.

Table 1: Representative Quantitative Data for Photodegradation of a Disperse Azo Dye

| Irradiation Time (min) | Dye Concentration (mg/L) | Degradation (%) | ln(C₀/Cₜ) |

| 0 | 50 | 0 | 0.000 |

| 30 | 35 | 30 | 0.357 |

| 60 | 24 | 52 | 0.734 |

| 90 | 16 | 68 | 1.139 |

| 120 | 10 | 80 | 1.609 |

| 180 | 5 | 90 | 2.303 |

Note: The data presented in this table is illustrative for a generic disperse azo dye and does not represent actual experimental results for this compound.

Visualization of Processes

Experimental Workflow

The general workflow for studying the photodegradation of this compound is depicted in the following diagram.

Proposed Photodegradation Pathway of a Generic Azo Dye

The degradation of azo dyes under UV irradiation often involves the cleavage of the azo bond (-N=N-), which is the primary chromophore responsible for the color. The reaction is typically initiated by hydroxyl radicals (•OH) generated from the photolysis of water or other reactive oxygen species. The following diagram illustrates a conceptual pathway for the degradation of a generic azo dye.

Conclusion

References

toxicological profile of C.I. Disperse Blue 284 and its byproducts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for C.I. Disperse Blue 284 is exceedingly limited. The majority of safety data sheets report "no data available" for most toxicological endpoints.[1] Consequently, this profile relies on the analysis of its chemical precursors and information on structurally related compounds to infer potential hazards. This document is intended for informational purposes for a scientific audience and should not be considered a comprehensive safety assessment.

Executive Summary

This compound is a single azo class disperse dye used in the textile industry for dyeing and printing polyester fabrics.[2] While specific toxicological studies on the final dye product are scarce, an examination of its manufacturing precursors, 2-Amino-5-nitrothiazole and N,N-Di(2-acetoxyethyl)benzeneamine, reveals potential areas of concern. Notably, 2-Amino-5-nitrothiazole has shown limited evidence of carcinogenicity in animal studies and is mutagenic in bacteria.[3] The aniline derivative precursor belongs to a class of compounds known for a range of toxicities, including methemoglobinemia and carcinogenicity.[4][5][6] Byproducts from the azo coupling manufacturing process may also introduce additional toxicological risks. This guide provides a detailed overview of the available data and inferred toxicological properties of this compound and its related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is a dark blue powder that is insoluble in water but soluble in organic solvents like acetone and ethanol.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71872-43-0 | [8] |

| Molecular Formula | C₁₇H₁₉N₅O₆S | [8] |

| Molecular Weight | 421.43 g/mol | [2] |

| Appearance | Blue grain/dark blue powder | [2][7] |

| Solubility | Insoluble in water; Soluble in acetone and ethanol | [7] |

| Class | Single azo dye | [2] |

Manufacturing and Potential Byproducts

This compound is synthesized via the diazo coupling of 5-Nitrothiazol-2-amine and N,N-Di(2-acetoxyethyl)benzeneamine.[4][9]

Azo coupling reactions can lead to the formation of byproducts. For instance, N-coupling with aniline derivatives can result in triazenes, and oxidation of the coupling components can produce colored impurities.[10] Inefficient reaction conditions can also lead to the presence of unreacted precursors in the final product.

Toxicological Profile of Precursors

2-Amino-5-nitrothiazole

This precursor has undergone more extensive toxicological evaluation than the final dye.

Table 2: Summary of Toxicological Data for 2-Amino-5-nitrothiazole

| Endpoint | Result | Species | Reference |

| Carcinogenicity | Limited evidence of carcinogenicity; increased incidence of benign mammary tumors in female rats and malignant lymphomas/leukemias in male rats. | Rat | [3] |

| Not indicative of a carcinogenic effect. | Mouse | [3] | |

| Genotoxicity | Mutagenic. | Bacteria (Salmonella typhimurium, Klebsiella pneumonia) | [3][11] |

| Inadequate data for other short-term tests. | - | [3] | |

| Acute Toxicity | LD50 (oral): 535 mg/kg bw | Mouse | [12] |

| Reproductive/Developmental Toxicity | No data available. | - | [3] |

The International Agency for Research on Cancer (IARC) has classified 2-Amino-5-nitrothiazole in Group 3: "Not classifiable as to its carcinogenicity to humans," based on limited evidence in experimental animals and a lack of human data.[3]

N,N-Di(2-acetoxyethyl)benzeneamine and Related Compounds

-

N,N-Bis(2-hydroxyethyl)aniline: This compound is reported to be harmful if swallowed and poses a risk of serious eye damage. It is also irritating to the respiratory system and skin.[13] The oral LD50 in rabbits is 3400 mg/kg.[13]

-

Aniline and its derivatives: This class of chemicals is associated with a range of toxic effects. Aniline is a potent inducer of methemoglobinemia.[5] Many aniline derivatives are known or suspected human carcinogens, often targeting the bladder and spleen.[4][5][6] Some aniline derivatives can also cause skin sensitization.[4]

Inferred Toxicological Profile of this compound

Due to the lack of direct data, the toxicological profile of this compound is inferred from its precursors and structurally similar compounds.

Table 3: Inferred Toxicological Profile of this compound

| Endpoint | Inferred Potential Hazard | Basis for Inference |

| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Based on the toxicity of aniline derivatives.[5][13] |

| Skin Corrosion/Irritation | May cause skin irritation. | Based on the properties of N,N-Bis(2-hydroxyethyl)aniline.[13] |

| Serious Eye Damage/Irritation | May cause serious eye damage. | Based on the properties of N,N-Bis(2-hydroxyethyl)aniline.[13] |

| Respiratory or Skin Sensitization | Potential for skin sensitization. | Aniline derivatives and other disperse dyes are known skin sensitizers.[4] The precursor 2-Amino-5-nitrothiazole was categorized as a weak sensitizer in one in vitro study.[14][15] |

| Germ Cell Mutagenicity | Potential for mutagenicity. | The precursor 2-Amino-5-nitrothiazole is mutagenic in bacteria.[3] Nitroaromatic compounds as a class are often genotoxic.[3][16] Azo dyes can be reduced to genotoxic aromatic amines.[11] |

| Carcinogenicity | Suspected carcinogen. | The precursor 2-Amino-5-nitrothiazole has limited evidence of carcinogenicity in animals.[3] Aniline and its derivatives are a class of known or suspected carcinogens.[4][5][6][17] Other disperse dyes have shown carcinogenic potential.[18][19] |

| Reproductive Toxicity | Data lacking, but some aniline derivatives have shown reproductive effects. | A derivative of aniline, 3,4-dichloroaniline, has been shown to affect the male reproductive system in animal studies.[5] |

| STOT-Single Exposure | May cause respiratory irritation. | Based on the properties of N,N-Bis(2-hydroxyethyl)aniline.[13] |

| STOT-Repeated Exposure | Potential for damage to organs (spleen, hematopoietic system) through prolonged or repeated exposure. | Based on the known effects of aniline and its derivatives.[5][6] |

| Aspiration Hazard | No data available. | - |

Potential Byproducts and their Toxicology

The reductive cleavage of the azo bond (-N=N-) in this compound by gut microbiota or during environmental degradation can release the constituent aromatic amines: 2-Amino-5-nitrothiazole and an aniline derivative.[8][11] As discussed, both of these precursor amines have toxicological concerns.

Signaling Pathways

Specific signaling pathways affected by this compound have not been elucidated. However, studies on azo dyes and their metabolites suggest potential mechanisms of toxicity.

Exposure to azo dyes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[14] This can, in turn, activate the Nrf2-mediated antioxidant signaling pathway as a compensatory response.[14][20] Concurrently, oxidative stress can activate inflammatory pathways such as the MAPK pathway and lead to DNA damage, contributing to cytotoxicity, mutagenicity, and carcinogenicity.[14]

Experimental Protocols

As no specific toxicological studies for this compound are available, the following are generalized protocols for key toxicological assays relevant to the potential hazards of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[21][22][23]

-

Strain Preparation: Overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100) are prepared.[21]

-

Test Chemical Preparation: The test chemical is dissolved in a suitable solvent and prepared at various concentrations. Positive and negative controls are also prepared.[21]

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[21]

-

Exposure: The bacterial culture, test chemical, and S9 mix (or buffer) are combined and incubated.[24]

-

Plating: The mixture is added to molten top agar containing a trace amount of histidine and poured onto minimal glucose agar plates.[24]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[23]

-

Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[9]

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1][7][18][25]

-

Cell Culture: Suitable mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.[7]

-

Exposure: The cells are treated with various concentrations of the test substance, with and without metabolic activation (S9), for a defined period.[7]

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[1][18]

-

Harvesting and Staining: Cells are harvested, fixed onto microscope slides, and stained with a DNA-specific stain like Giemsa.[7]

-

Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (e.g., 2000) under a microscope.[1]

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[7]

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of a chemical.[26] It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.[15][26]

-

Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[12]

-

Proliferation Measurement: On day 6, mice are injected intravenously with radiolabeled thymidine. After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.[12]

-

Cell Preparation and Analysis: A single-cell suspension is prepared from the lymph nodes, and the incorporation of the radiolabel is measured by scintillation counting.

-

Stimulation Index (SI) Calculation: The proliferation is expressed as the Stimulation Index (SI), which is the ratio of radioactive incorporation in the test group compared to the vehicle control group.

-

Interpretation: An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[26]

Conclusion

The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. However, an analysis of its chemical structure and manufacturing precursors strongly suggests several potential hazards that warrant caution and further investigation. The limited evidence of carcinogenicity and confirmed mutagenicity of its 2-Amino-5-nitrothiazole precursor, combined with the known toxicities of the aniline class of compounds, points to a potential for genotoxicity, carcinogenicity, and skin sensitization. The possibility of reductive cleavage into these precursor amines following exposure is a significant concern. Researchers, scientists, and drug development professionals should handle this compound with appropriate safety measures, assuming it possesses the hazardous properties of its components and related chemical classes until comprehensive toxicological data becomes available. Further research is critically needed to definitively establish the toxicological profile of this compound and its byproducts.

References

- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

- 5. researchgate.net [researchgate.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. criver.com [criver.com]

- 8. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 10. benchchem.com [benchchem.com]

- 11. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. N,N-Bis(2-hydroxyethyl)aniline [chembk.com]

- 14. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. dspace.cuni.cz [dspace.cuni.cz]

- 20. researchgate.net [researchgate.net]

- 21. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 22. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 25. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Local lymph node assay - Wikipedia [en.wikipedia.org]

C.I. Disperse Blue 284: An In-depth Technical Guide to its Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate and persistence of the commercial azo dye, C.I. Disperse Blue 284. Due to significant data gaps in publicly available literature for this specific compound, this guide synthesizes the available experimental data with established principles of azo dye biodegradation and details the standardized experimental protocols required to fully characterize its environmental risk profile.

Executive Summary

This compound is a single azo disperse dye used in the textile industry for dyeing polyester and its blended fabrics. Like many synthetic dyes, its stability to light and washing contributes to its potential for environmental persistence. This guide summarizes the known quantitative data on its biodegradation, outlines detailed experimental protocols for determining key environmental fate parameters, and presents a putative degradation pathway. The significant lack of empirical data for hydrolysis, photolysis, bioaccumulation, and ecotoxicity underscores the need for further research to conduct a thorough environmental risk assessment.

Physicochemical and Environmental Fate Data

The environmental behavior of a chemical is governed by its physicochemical properties and its susceptibility to various degradation and transport processes. A comprehensive dataset for this compound is not available. The following table summarizes the known data and highlights the existing gaps.

| Parameter | Value | Method/Reference |

| Identity | ||

| CAS Number | 71872-43-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₁₉N₅O₆S | --INVALID-LINK-- |

| Molecular Weight | 421.43 g/mol | --INVALID-LINK-- |

| Physicochemical Properties | ||

| Water Solubility | Insoluble | --INVALID-LINK-- |

| Octanol-Water Partition Coefficient (log Kow) | Data not available | |

| Vapor Pressure | Data not available | |

| Environmental Fate & Persistence | ||

| Biodegradation | ||

| Aerobic Biodegradation | 95% decolorization in 24 hours | Biodegradation by Klebsiella pneumoniae GM-04 at 200 ppm, 37°C, pH 7.[1] |

| Abiotic Degradation | ||

| Hydrolysis | Data not available | |

| Photolysis | Data not available | |

| Mobility | ||

| Soil Adsorption Coefficient (Koc) | Data not available | |

| Bioaccumulation | ||

| Bioaccumulation Factor (BCF) | Data not available | |

| Ecotoxicity | ||

| Acute Fish Toxicity (96-hr LC₅₀) | Data not available | |

| Acute Daphnia Toxicity (48-hr EC₅₀) | Data not available | |

| Algal Toxicity (72-hr EC₅₀) | Data not available |

Biodegradation of this compound

The most significant data on the environmental fate of this compound comes from a study on its biodegradation by the bacterium Klebsiella pneumoniae GM-04, which was isolated from industrial wastewater.[1]

Key Findings

Under optimal laboratory conditions (37°C and pH 7), Klebsiella pneumoniae achieved 95% decolorization of a 200 ppm solution of this compound within 24 hours.[1] The efficiency of decolorization was found to be dependent on temperature and initial dye concentration. Analysis using UV-Vis and Fourier Transform Infrared (FTIR) spectroscopy confirmed that the decolorization was a result of the degradation of the parent dye molecule into different products, rather than mere biosorption.[1]

Proposed Biodegradation Pathway

Azo dyes are typically biodegraded by bacteria under anaerobic or microaerophilic conditions through the reductive cleavage of the azo bond (-N=N-). This initial step breaks the chromophore, leading to decolorization and the formation of aromatic amines, which may be further degraded, often under aerobic conditions. While the specific metabolites of this compound degradation were not identified in the available study, a putative pathway can be proposed based on its structure and the known mechanisms of bacterial azoreductases.

Caption: Putative biodegradation pathway of this compound by Klebsiella pneumoniae.

Experimental Protocols

To address the data gaps identified in Section 2.0, standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals, should be employed. The following sections detail the protocols for key environmental fate and ecotoxicity endpoints.

Biodegradation Assessment

Protocol: Biodegradation of this compound by Klebsiella pneumoniae[1]

-

Inoculum Preparation: Klebsiella pneumoniae GM-04 is isolated from textile industrial wastewater and cultured in Luria-Bertani (LB) broth. The bacterial culture is grown to a logarithmic phase.

-

Decolorization Assay:

-

Prepare a stock solution of this compound.

-

In sterile flasks, add a defined concentration of the dye (e.g., 200 ppm) to a mineral salt medium.

-

Inoculate the flasks with a 1% (v/v) inoculum of the prepared bacterial culture.

-

Incubate the flasks under specific conditions (e.g., 37°C, pH 7) with agitation.

-

At regular time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots.

-

-

Analysis:

-

Centrifuge the aliquots to remove bacterial cells.

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

-

Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

-

-

Confirmation of Degradation:

-

Analyze the supernatant from the end of the experiment using FTIR and Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products and confirm the breakdown of the parent molecule.

-

Abiotic Degradation Protocols

-

Hydrolysis: The rate of hydrolysis as a function of pH would be determined using OECD Guideline 111 .[2][3][4][5] This involves incubating sterile, buffered aqueous solutions of the dye at pH 4, 7, and 9 in the dark. The concentration of the parent compound is measured over time to determine the hydrolysis rate and half-life.

-

Photolysis: Direct phototransformation in water would be assessed following OECD Guideline 316 . This involves exposing an aqueous solution of the dye to artificial light simulating natural sunlight and measuring its concentration over time to determine the quantum yield and environmental half-life.

Ecotoxicity Testing Protocols

Standard acute ecotoxicity tests are performed to determine the concentration of the substance that is lethal to 50% (LC₅₀) or causes an effect in 50% (EC₅₀) of the test organisms over a short period.

-

Fish, Acute Toxicity Test (OECD Guideline 203): Fish (e.g., Zebrafish, Danio rerio) are exposed to a range of concentrations of the test substance for 96 hours.[6][7][8][9][10] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC₅₀.

-

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): Young daphnids (Daphnia magna) are exposed to various concentrations for 48 hours.[11][12][13][14][15] The number of immobilized daphnids is recorded to calculate the EC₅₀.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): Cultures of green algae (e.g., Pseudokirchneriella subcapitata) are exposed to the test substance for 72 hours.[16][17][18][19][20] The inhibition of growth is measured to determine the EC₅₀.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for a comprehensive environmental assessment of a disperse dye like this compound, incorporating the protocols mentioned above.

Caption: General experimental workflow for assessing the environmental fate of a disperse dye.

Conclusion and Recommendations

The environmental profile of this compound is largely incomplete. While evidence suggests it is biodegradable under specific conditions by specialized microorganisms, the lack of data on its persistence under various environmental conditions, its potential for bioaccumulation, and its ecotoxicity prevents a comprehensive risk assessment.

It is strongly recommended that the data gaps for this compound be filled by conducting studies according to the standardized OECD guidelines detailed in this guide. This will enable a more accurate determination of its potential environmental impact and inform appropriate risk management strategies. Researchers investigating the bioremediation of textile effluents should consider not only the parent dye but also the potential toxicity of the resulting aromatic amine metabolites.

References

- 1. Biodegradation and discoloration of disperse blue-284 textile dye by <i>Klebsiella pneumoniae</i> GM-04 bacterial isolate - Journal of King Saud University - Science [jksus.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 5. oecd.org [oecd.org]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 8. eurofins.com.au [eurofins.com.au]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. fera.co.uk [fera.co.uk]

- 14. eurofins.it [eurofins.it]

- 15. oecd.org [oecd.org]

- 16. eurofins.com.au [eurofins.com.au]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. fera.co.uk [fera.co.uk]

- 20. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

C.I. Disperse Blue 284: A Technical Guide for Environmental Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 284 is a synthetic azo dye belonging to the disperse class of dyes, primarily utilized in the textile industry for dyeing polyester and other synthetic fibers due to its vibrant color and good fastness properties.[1] As with many synthetic dyes, its release into the environment through industrial effluents is a significant concern due to potential ecotoxicological effects and the persistence of its complex aromatic structure. This technical guide provides an in-depth overview of this compound as a model azo dye for environmental research, focusing on its degradation, toxicity, and analytical quantification. Azo dyes, upon breakdown, can release aromatic amines, which are known to have mutagenic and carcinogenic properties, posing a risk to both human health and ecosystems.[2][3][4]

Core Properties of this compound

| Property | Value/Description | Reference |

| C.I. Name | Disperse Blue 284 | [1] |

| CAS Number | 71872-43-0 | [1] |

| Molecular Formula | C₁₇H₁₉N₅O₆S | [1] |

| Molecular Weight | 421.43 g/mol | [1] |

| Chemical Class | Single Azo | [1] |

| Appearance | Bright blue powder | |

| Solubility | Insoluble in water, soluble in some organic solvents | |

| Primary Application | Dyeing and printing of polyester and its blended fabrics | [1] |

Environmental Fate and Degradation

The environmental persistence of this compound has led to research into various degradation methods. These studies are crucial for developing effective wastewater treatment technologies.

Biodegradation

Certain microorganisms have demonstrated the ability to decolorize and degrade this compound. One such bacterium is Klebsiella pneumoniae GM-04, which has shown significant decolorization efficiency under specific conditions.

Table 1: Biodegradation of this compound by Klebsiella pneumoniae GM-04

| Parameter | Condition | Decolorization Efficiency (%) |

| pH | 7 | 95 |

| 4 | 44 | |

| 10 | 30 | |

| Temperature (°C) | 37 | 95 |

| 20 | 23 | |

| 60 | Decreased | |

| Initial Dye Concentration (ppm) | 200 | 95 |

| 400 | 71 | |

| 600 | 59 | |

| 800 | 48 | |

| 1000 | 30 |

Data sourced from a study on the biodegradation by Klebsiella pneumoniae GM-04.

Photocatalytic Degradation

Advanced oxidation processes, such as photocatalysis, are effective in degrading complex organic molecules like azo dyes. While specific data for this compound is limited, studies on similar dyes like C.I. Disperse Blue 79:1 provide valuable insights. The process typically involves a semiconductor catalyst (e.g., ZnO/Mn) and a UV light source to generate highly reactive hydroxyl radicals that break down the dye structure.[5]

Table 2: Photocatalytic Degradation of a Model Disperse Azo Dye (C.I. Disperse Blue 79:1)

| Parameter | Optimal Condition | Degradation/Decolorization Efficiency (%) |

| pH | 8.5 | ~98 (after 60 min) |

| Catalyst Dosage | 0.05 g / 100 mL | Not specified |

| Initial Dye Concentration | 3.0 x 10⁻⁵ M | Not specified |

| Light Source | UV light | Not specified |

Data adapted from a study on the photocatalytic degradation of C.I. Disperse Blue 79:1.[5]

Ecotoxicity Profile

Table 3: Indicative Aquatic Toxicity of Disperse Blue Azo Dyes

| Dye Name | Test Organism | Endpoint | Value (mg/L) |

| C.I. Disperse Blue 291 | Fish (Pimephales promelas) | 96-hour LC50 (Calculated) | 0.0675 |

| C.I. Disperse Blue 79 | Daphnia Magna | 48-hour EC50 (Calculated) | 145 |

These values are for related disperse blue dyes and should be considered indicative for this compound. Data sourced from a study using OECD QSAR models.[7]

Experimental Protocols

Biodegradation of this compound by Klebsiella pneumoniae GM-04

-

Microorganism and Culture: Isolate and culture Klebsiella pneumoniae GM-04 from industrial wastewater on Luria-Bertani (LB) agar and broth.

-

Dye Solution Preparation: Prepare a stock solution of this compound (e.g., 1 g/L) in a suitable solvent and then dilute to the desired experimental concentrations (e.g., 200-1000 ppm) in the culture medium.

-

Experimental Setup: Inoculate the dye-containing medium with the bacterial culture. Incubate under controlled conditions of temperature and pH as specified in Table 1.

-

Decolorization Measurement: At regular intervals, withdraw samples, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

-

Calculation of Decolorization Efficiency: Use the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Photocatalytic Degradation of a Model Disperse Azo Dye

-

Catalyst and Dye Solution: Prepare a suspension of the photocatalyst (e.g., 0.05 g of ZnO/Mn) in 100 mL of the dye solution at the desired concentration (e.g., 3.0 x 10⁻⁵ M).[5]

-

pH Adjustment: Adjust the pH of the suspension to the optimal value (e.g., 8.5) using dilute acid or base.[5]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

-

Photoreaction: Irradiate the suspension with a UV light source while continuously stirring.

-

Analysis: Withdraw samples at regular time intervals, centrifuge or filter to remove the catalyst, and measure the absorbance of the supernatant at the dye's maximum wavelength to determine the extent of degradation.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Water Samples: Acidify the water sample and pre-concentrate the dye using solid-phase extraction (SPE) with a C18 cartridge. Elute the dye with a suitable solvent (e.g., methanol), evaporate to dryness, and reconstitute in the mobile phase.

-

Textile Samples: Extract the dye from the textile material using an appropriate solvent (e.g., methanol) with the aid of ultrasonication.

-

-

HPLC System: Use a reversed-phase HPLC system with a C18 column.

-

Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: Utilize a Photodiode Array (PDA) detector to obtain spectral data and a Mass Spectrometer (MS) for definitive identification and sensitive quantification.[8]

-

Quantification: Create a calibration curve using standard solutions of this compound to quantify the concentration in the samples.

Visualizations

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rewe-group.com [rewe-group.com]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. dergi-fytronix.com [dergi-fytronix.com]

- 8. lcms.cz [lcms.cz]

molecular structure of C.I. Disperse Blue 284 as a single azo dye.

An In-depth Technical Guide on the Molecular Structure and Synthesis of C.I. Disperse Blue 284

This technical guide provides a comprehensive overview of this compound, a single azo dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the molecular structure, synthesis, and properties of this compound.

Molecular Structure and Identification

This compound is classified as a single azo dye, characterized by the presence of one azo group (-N=N-) linking two aromatic moieties.[1] The systematic synthesis of this dye involves the diazotization of a heterocyclic amine followed by coupling with an aniline derivative.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| C.I. Name | Disperse Blue 284 |

| CAS Number | 71872-43-0[1][2][3] |

| Molecular Formula | C₁₇H₁₉N₅O₆S[1][4] |

| Molecular Weight | 421.43 g/mol [1] |

| Chemical Class | Single Azo Dye[1] |

Physicochemical and Application Properties

This compound appears as a dark blue powder.[2] It is insoluble in water but exhibits solubility in organic solvents such as acetone and ethanol.[2] This dye is primarily used for dyeing and printing on polyester and its blended fabrics, producing a bright blue color.[1][3][5]

Table 2: Fastness Properties of this compound

| Property | Rating (ISO) |

| Light Fastness | 4-5 |

| Washing Fastness (Staining) | 4-5 |

| Washing Fastness (Fading) | 3-4 |

| Perspiration Fastness (Staining) | 4-5 |

| Perspiration Fastness (Fading) | 3-4 |

| Ironing Fastness | 4-5 |

| Rubbing Fastness (Dry) | 4-5 |

| Rubbing Fastness (Wet) | 4-5 |

| Sublimation Fastness | 4-5 |

(Source: Compiled from multiple sources providing fastness data.)

Synthesis of this compound

The synthesis of this compound is a two-step process involving:

-

Diazotization of 5-nitrothiazol-2-amine.

-

Azo coupling of the resulting diazonium salt with N,N-di(2-acetoxyethyl)benzeneamine.[1][3][6]

Below is a detailed experimental protocol representative of the synthesis process.

Experimental Protocol

Materials and Reagents:

-

5-Nitrothiazol-2-amine

-

N,N-Di(2-acetoxyethyl)benzeneamine

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Hydrochloric acid (HCl)

-

Ice

-

Water

-

Dispersing agent (optional)

Step 1: Diazotization of 5-Nitrothiazol-2-amine

-

In a reaction vessel, carefully prepare a solution of nitrosylsulfuric acid by dissolving a stoichiometric amount of sodium nitrite in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

-

Slowly add 5-nitrothiazol-2-amine to the nitrosylsulfuric acid solution while maintaining the low temperature and stirring continuously.

-

Continue stirring the mixture at 0-5°C for a sufficient duration to ensure complete diazotization, forming the diazonium salt solution.

Step 2: Azo Coupling

-

In a separate vessel, prepare a solution of the coupling component, N,N-di(2-acetoxyethyl)benzeneamine, in an acidic aqueous medium (e.g., dilute hydrochloric acid). A dispersing agent may be added to facilitate a homogenous mixture.

-

Cool the coupling component solution to 0-5°C using an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5°C and continue stirring. The coupling reaction will result in the precipitation of the this compound dye.

-

After the reaction is complete, the precipitated dye is collected by filtration.

-

The filter cake is washed with cold water to remove any unreacted starting materials and inorganic salts.

-

The final product is then dried.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 71872-43-0 CAS MSDS (Disperse Blue 284) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Disperse Blue 284 | 71872-43-0 [amp.chemicalbook.com]

- 6. Disperse Blue 284 CAS#: 71872-43-0 [amp.chemicalbook.com]

Methodological & Application

analytical methods for quantification of C.I. Disperse Blue 284 in wastewater

Application Note: Quantification of C.I. Disperse Blue 284 in Wastewater

Introduction

This compound is a synthetic dye used extensively in the textile industry for dyeing polyester fibers. Due to incomplete exhaustion during the dyeing process, a significant amount of the dye can be released into wastewater, posing a potential environmental concern. Disperse dyes, in general, are characterized by their low water solubility and can persist in the environment. Some disperse dyes, or their degradation products, have been found to be allergenic or even carcinogenic. Therefore, the development of robust and sensitive analytical methods for the quantification of this compound in wastewater is crucial for monitoring its presence, assessing the efficiency of wastewater treatment processes, and ensuring regulatory compliance.

This application note provides detailed protocols for the quantification of this compound in wastewater using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection, as well as UV-Vis Spectrophotometry.

Analytical Methods

The primary methods for the quantification of disperse dyes in aqueous matrices are HPLC with various detection systems and UV-Vis Spectrophotometry. HPLC offers high selectivity and sensitivity, especially when coupled with mass spectrometry, making it ideal for complex wastewater samples.[1] UV-Vis Spectrophotometry provides a simpler and more cost-effective approach, suitable for preliminary screening or for less complex sample matrices.

1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common chromatographic technique for the separation and quantification of disperse dyes.[1] The choice of detector depends on the required sensitivity and selectivity.

-

HPLC with Photodiode Array (PDA) Detection: Provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

-

HPLC with Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection: Offers the highest sensitivity and selectivity, allowing for definitive identification and quantification even at trace levels in complex matrices.[2][3]

2. UV-Vis Spectrophotometry

This technique relies on the principle that colored compounds absorb light at specific wavelengths. It is a straightforward method but can be prone to interferences from other substances in the wastewater that absorb light in the same wavelength range.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-PDA/MS

This protocol describes a general procedure for the analysis of this compound in wastewater using HPLC with PDA and/or MS detection. The method includes sample preparation by Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.[4]

1.1. Reagents and Materials

-

Methanol (HPLC grade)[4]

-

Acetonitrile (HPLC grade)[4]

-

Water (Analytical laboratory grade, ISO 3696)[4]

-

Formic acid[4]

-

Ammonium acetate[4]

-

This compound analytical standard

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[4]

-

Syringe filters (0.45 µm)[4]

1.2. Standard Preparation

-

Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound standard in methanol.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1.0, 5.0, 10.0, 25.0, 50.0, 100.0 ng/mL).[2]

1.3. Sample Preparation (Solid-Phase Extraction)

-

Acidify the wastewater sample to a pH of approximately 3.5 using formic acid.[2]

-

Condition the SPE cartridge by passing methanol followed by deionized water.[4]

-

Load a known volume of the acidified wastewater sample onto the conditioned SPE cartridge.[4]

-

Wash the cartridge with water to remove hydrophilic interferences.

-

Elute the retained this compound with a suitable organic solvent, such as methanol or acetonitrile.[4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in a known volume of the initial mobile phase.[4]

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[4]

1.4. HPLC Conditions

-

Column: XBridge C18, 2.1 x 150 mm, 5 µm[3]

-

Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6[3]

-

Mobile Phase B: Acetonitrile[3]

-

Gradient: 0 min, 40% B; 7 min, 60% B; 17 min, 98% B; 24 min, 98% B; then return to initial conditions[3]

-

Flow Rate: 0.30 mL/min[3]

-

Injection Volume: 5 µL[3]

-

Column Temperature: 30 °C[3]

-

PDA Detection: 210 to 800 nm[3]

-

MS Detection: Positive ion electrospray ionization (ESI+)[3]

1.5. Quantification

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

-

Determine the concentration of this compound in the wastewater sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by UV-Vis Spectrophotometry

This protocol provides a simpler method for the estimation of this compound in wastewater. This method is suitable for less complex samples where interfering substances are minimal.

2.1. Reagents and Materials

-

Methanol or other suitable solvent

-

This compound analytical standard

2.2. Standard Preparation

-

Stock Solution: Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the wastewater samples.

2.3. Sample Preparation

-

Collect the wastewater sample.

-

Filter the sample to remove suspended solids.

-

If necessary, perform a liquid-liquid extraction to transfer the dye into a suitable organic solvent and to pre-concentrate it.

2.4. Measurement

-

Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum.

-

Measure the absorbance of the calibration standards and the prepared wastewater sample at the λmax.

-

Use a solvent blank to zero the spectrophotometer.

2.5. Quantification

-

Create a calibration curve by plotting the absorbance of the standards against their concentration.

-

Calculate the concentration of this compound in the wastewater sample from its absorbance using the calibration curve.

Data Presentation

Table 1: Performance Characteristics of HPLC Methods for Disperse Dye Analysis

| Parameter | HPLC-PDA | HPLC-MS | HPLC-MS/MS |

| Limit of Detection (LOD) | 0.7 mg/L | Surpasses DIN 54231 method requirements | ~2.0 ng/L[2] |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | ~8.0 ng/L[2] |

| Linearity Range | 1 to 20 mg/L | Not Specified | 2.0 to 100.0 ng/mL[2] |

| Precision (RSD) | 5.6% (Overall) | Not Specified | < 6% (Intra-day), < 13% (Inter-day)[2] |

| Selectivity | Good | High | Very High |

| Confidence in Identification | Moderate | High (with m/z confirmation)[3] | Very High (with parent/daughter ion confirmation)[2] |

Visualizations

Caption: Experimental workflow for HPLC-based quantification.

Caption: Method selection based on performance requirements.

References

Application Note: HPLC-UV Method for the Analysis of C.I. Disperse Blue 284

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the identification and quantification of C.I. Disperse Blue 284. This compound is a single azo dye used in the textile industry for dyeing polyester fibers.[1] Given its industrial importance and the need for quality control, a reliable analytical method is crucial. This document provides a comprehensive protocol for the analysis, including sample and standard preparation, detailed chromatographic conditions, and method validation parameters. The method utilizes a reverse-phase C18 column and gradient elution with a mobile phase consisting of acetonitrile and water, with UV detection. Due to the variability of reported UV-Vis absorbance maxima for disperse dyes, this protocol recommends the use of a photodiode array (PDA) detector to determine the optimal wavelength for quantification.

Introduction

This compound is a synthetic dye with the chemical formula C₁₇H₁₉N₅O₆S and a molecular weight of 421.43 g/mol .[1] It is known to be insoluble in water but soluble in various organic solvents.[2] The manufacturing process involves the diazotization of 5-Nitrothiazol-2-amine and subsequent coupling with N,N-Di(2-acetoxyethyl)benzeneamine.[1][3][4] The purity and concentration of this dye are critical parameters for ensuring consistent and high-quality dyeing processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of dyes, offering high resolution, sensitivity, and specificity. This application note presents a detailed method for the analysis of this compound, suitable for quality control and research purposes.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (analytical grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation

-

HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Reverse-phase C18 column (e.g., 4.6 mm I.D. × 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Ultrasonic bath

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and sonicate for 10 minutes to ensure complete dissolution. Make up to the mark with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 5, 10, 25, 50, and 100 µg/mL). These solutions will be used to construct a calibration curve.

Sample Preparation

-

Accurately weigh a sample containing this compound to obtain a theoretical concentration within the range of the calibration curve after dilution.

-

Dissolve the sample in methanol using sonication if necessary.

-

Dilute the sample solution with the initial mobile phase to the desired concentration.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions

The following are recommended starting conditions and may require optimization.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 mm I.D. × 150 mm, 5 µm particle size |

| Mobile Phase A | Water (with optional 0.1% formic acid) |

| Mobile Phase B | Acetonitrile (with optional 0.1% formic acid) |

| Gradient Elution | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 90% to 40% B20-25 min: 40% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | PDA Detector: Scan range 200-700 nm. Determine the wavelength of maximum absorbance (λmax) for this compound and use this wavelength for quantification. |

Data Presentation

Method Validation Parameters

A comprehensive validation of the HPLC method should be performed to ensure its suitability. Key validation parameters are summarized in the table below with typical expected values.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Precision (%RSD) | ≤ 2% for repeatability and intermediate precision |

| Accuracy (% Recovery) | 98-102% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | The peak for this compound should be well-resolved from other components, and peak purity should be confirmed. |

Visualizations

Experimental Workflow

References

Application Note: Identification of C.I. Disperse Blue 284 Degradation Products Using LC-MS/MS

Abstract

This application note details a comprehensive approach for the identification and characterization of degradation products of the azo dye C.I. Disperse Blue 284 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers and scientists in environmental science, analytical chemistry, and textile manufacturing. The methodology encompasses both biotic and abiotic degradation procedures, followed by a robust LC-MS/MS protocol for the elucidation of degradation pathways.

Introduction

This compound is a single azo dye widely used in the textile industry for dyeing polyester fibers.[1] Due to its chemical stability, its release into the environment through industrial effluents is a significant concern. Azo dyes and their degradation products, such as aromatic amines, can be toxic, mutagenic, and carcinogenic. Therefore, understanding the degradation pathways of these dyes is crucial for developing effective remediation strategies and assessing their environmental impact.

This application note provides detailed protocols for inducing the degradation of this compound through biodegradation using Klebsiella pneumoniae and outlines a systematic LC-MS/MS workflow for the separation and identification of the resulting degradation products.

Experimental Protocols

Materials and Reagents

-

This compound (Molecular Formula: C₁₇H₁₉N₅O₆S, Molecular Weight: 421.43 g/mol )[1]

-

Klebsiella pneumoniae GM-04 bacterial isolate[2]

-

Nutrient broth and agar for bacterial culture

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Biodegradation of this compound

This protocol is adapted from the study on the biodegradation of Disperse Blue 284 by Klebsiella pneumoniae GM-04.[2]

-

Bacterial Culture Preparation:

-

Inoculate Klebsiella pneumoniae GM-04 in nutrient broth.

-

Incubate at 37°C with shaking until a sufficient cell density is reached.

-

-

Degradation Experiment:

-

Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Inoculate the dye solution with the prepared bacterial culture.

-

Incubate the mixture under optimal degradation conditions: 37°C and pH 7.[2]

-

Collect aliquots at different time intervals (e.g., 0, 6, 12, 24 hours) to monitor the degradation process.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Centrifuge the collected aliquots to separate the bacterial cells.

-

Perform Solid Phase Extraction (SPE) on the supernatant to concentrate the analytes and remove interfering substances.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with deionized water.

-

Elute the analytes with methanol.

-

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol/water) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Flow Rate: 0.3 mL/min.[3]

-

Injection Volume: 5-10 µL.[3]

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-18.1 min: 90-10% B

-

18.1-25 min: 10% B

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.

-

Scan Mode: Full scan for initial identification of parent ions and information-dependent acquisition (IDA) or data-dependent acquisition (DDA) for fragmentation analysis.

-

Source Temperature: 550°C.[3]

-

Ion Spray Voltage: +5500 V (positive mode), -4500 V (negative mode).[3]

-

Collision Gas: Nitrogen.

-

Data Analysis: Process the acquired data using appropriate software to identify potential degradation products by comparing the mass spectra of the degraded samples with the control (time 0) sample.

-

Data Presentation

Quantitative Degradation Data

The biodegradation of this compound by Klebsiella pneumoniae GM-04 was monitored over 24 hours under different initial dye concentrations. The percentage of decolorization is summarized in the table below.

| Initial Dye Concentration (ppm) | Decolorization (%) after 24 hours |

| 50 | 95 |

| 100 | 90 |

| 150 | 82 |

| 200 | 71 |

| 250 | 59 |

Data adapted from Mustafa et al., 2021.[4]

Visualization

Experimental Workflow

Caption: Experimental workflow for the identification of this compound degradation products.

Proposed Degradation Pathway

Based on the typical mechanism of azo dye degradation by azoreductase enzymes, a proposed pathway for the initial reductive cleavage of the azo bond in this compound is presented below. This cleavage is expected to yield two primary aromatic amines.

Caption: Proposed initial degradation step of this compound.

Conclusion

This application note provides a detailed framework for the study of this compound degradation. The combination of controlled degradation experiments and high-resolution LC-MS/MS analysis allows for the accurate identification of degradation products. This information is critical for assessing the environmental fate of this dye and for the development of effective wastewater treatment technologies. The provided protocols can be adapted for the study of other disperse azo dyes.

References

Application Notes and Protocols for the Biodegradation of C.I. Disperse Blue 284 using Klebsiella pneumoniae

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the biodegradation of the azo dye C.I. Disperse Blue 284 using the bacterium Klebsiella pneumoniae.

Introduction

This compound is a synthetic azo dye widely used in the textile industry for dyeing polyester and its blended fabrics, resulting in a brilliant blue color.[1][2] The release of effluents containing such dyes into the environment is a significant concern due to their recalcitrant nature and potential toxicity. Bioremediation using microorganisms offers a cost-effective and environmentally friendly approach to degrade these pollutants. Klebsiella pneumoniae, a facultative anaerobic bacterium, has demonstrated significant potential for the decolorization and degradation of various azo dyes, including this compound.[3][4][5] This protocol outlines the methodology for utilizing Klebsiella pneumoniae for the effective biodegradation of this compound.

Data Presentation

The biodegradation efficiency of this compound by Klebsiella pneumoniae is influenced by several factors, including initial dye concentration, pH, and temperature. The following table summarizes the quantitative data on the decolorization of this compound by Klebsiella pneumoniae strain GM-04 within 24 hours.[3][6]

| Parameter | Value | Decolorization Efficiency (%) |

| Initial Dye Concentration | 200 ppm | 95 |

| 400 ppm | 79 | |

| 600 ppm | 75 | |

| 800 ppm | 52 | |

| 1000 ppm | 35 | |

| pH | 4 | 44 |

| 5 | 50 | |

| 6 | 71 | |

| 7 | 95 | |

| 8 | 59 | |

| 9 | 48 | |

| 10 | 30 | |

| Temperature (°C) | 20 | 44 |

| 37 | 95 | |

| 60 | 33 |

Experimental Protocols

This section details the methodology for the biodegradation of this compound using Klebsiella pneumoniae.

Materials and Media

-

Klebsiella pneumoniae strain (e.g., GM-04 isolated from industrial wastewater)[3][4]

-

Nutrient Broth (for bacterial culture)

-

Mineral Salt Medium (MSM) for degradation studies. The composition of MSM can be adapted from studies on azo dye degradation. A typical composition includes (g/L): K2HPO4 (0.5), KH2PO4 (0.2), NaCl (0.1), MgSO4·7H2O (0.5), CaCl2·2H2O (0.1), and glucose (10) as a carbon source.

-

Spectrophotometer

-

Incubator shaker

-

Centrifuge

-

Fourier-transform infrared (FTIR) spectrometer

-

High-performance liquid chromatography (HPLC) system

Experimental Procedure

-

Preparation of Inoculum:

-

Aseptically transfer a loopful of Klebsiella pneumoniae from a pure culture slant to a flask containing sterile nutrient broth.

-

Incubate the flask at 37°C for 24 hours in a shaker incubator to obtain a fresh bacterial culture.

-

Harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes.

-

Wash the cell pellet with sterile saline solution and resuspend it in the same solution to a desired optical density (e.g., OD600 of 1.0). This suspension will serve as the inoculum.

-

-

Biodegradation Assay:

-

Prepare flasks containing 100 mL of sterile Mineral Salt Medium supplemented with this compound at the desired concentration (e.g., 200 ppm).[3][4]

-

Adjust the pH of the medium to the optimal value of 7.[3][4]

-

Inoculate the flasks with 1% (v/v) of the prepared Klebsiella pneumoniae inoculum.

-

Incubate the flasks at the optimal temperature of 37°C in a shaker incubator for 24 hours.[3][4]

-

A control flask containing the dye and medium but without the bacterial inoculum should be run in parallel to account for any abiotic decolorization.

-

-

Analysis of Biodegradation:

-

Decolorization Measurement:

-

At regular intervals, withdraw an aliquot of the culture medium from each flask.

-

Centrifuge the aliquot to remove bacterial cells.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a spectrophotometer.

-

The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

-

-

FTIR Analysis:

-

To confirm the degradation of the dye, the treated and untreated dye samples can be analyzed using FTIR.

-

The disappearance of characteristic peaks of the azo bond (-N=N-) and other functional groups in the treated sample compared to the control indicates biodegradation.

-

-

HPLC Analysis:

-

HPLC can be used to separate and identify the degradation products.[7][8]

-

A C18 column is typically used with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to analyze the samples.[8]

-

The disappearance of the peak corresponding to the parent dye and the appearance of new peaks at different retention times in the treated sample confirm biodegradation and provide information about the intermediate metabolites.[8]

-

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the biodegradation of this compound.

Proposed Biodegradation Pathway

The biodegradation of azo dyes like this compound by Klebsiella pneumoniae is initiated by the enzymatic cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This is primarily carried out by azoreductases under anaerobic or microaerophilic conditions.[9][10] The cleavage of the azo bond results in the formation of colorless aromatic amines, which may be further degraded into smaller, less toxic compounds.

Caption: Proposed pathway for this compound biodegradation.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. echemi.com [echemi.com]

- 3. Biodegradation and discoloration of disperse blue-284 textile dye by <i>Klebsiella pneumoniae</i> GM-04 bacterial isolate - Journal of King Saud University - Science [jksus.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]